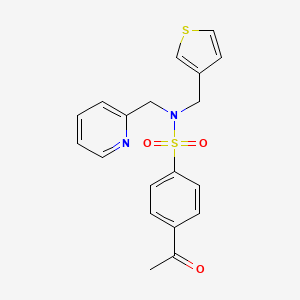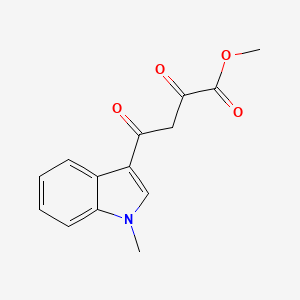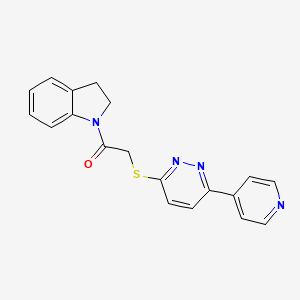
6-Methoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Methoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, a methoxy group at the 6-position, a phenylpiperazin-1-yl group at the 4-position, and a phenylsulfonyl group at the 3-position. These functional groups can greatly influence the physical, photophysical, and biological properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include fluorescence and biological activity . The specific physical and chemical properties of this compound would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
Research into the synthesis of quinoline derivatives, including structures related to 6-Methoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, reveals efficient methodologies for creating metabolites with potential pharmaceutical applications. For instance, the syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2 H -pyridazino[4,5- b ]quinolin-1-one illustrate novel compound formation through strategic chemical reactions (Mizuno et al., 2006).
Antitumor Activity of Quinoline Derivatives
Several studies have focused on the antitumor properties of fused quinoline derivatives, demonstrating their potential in cancer treatment. These compounds show DNA intercalative properties, cytotoxicity, and the ability to induce topoisomerase II-dependent DNA cleavage, correlating with their antitumor activity. The synthesis of compounds like indenoquinoline, benzofuroquinoline, and benzothienoquinoline derivatives highlight this promising avenue for cancer therapy (Yamato et al., 1989; Yamato et al., 1990).
Antibacterial and Antimicrobial Activities
Research on quinoline derivatives has also extended to their antibacterial and antimicrobial activities. Novel quinolin-4-yl-1,2,3-triazoles, for instance, have been evaluated for their antibacterial effectiveness against various strains, showcasing potential as lead molecules in combating Mycobacterium tuberculosis. This highlights the versatility of quinoline derivatives in addressing different types of bacterial infections (Thomas et al., 2011).
Pesticidal Properties
Another domain of application for quinoline derivatives is in the development of new pesticides. Synthesis of novel quinoxaline derivatives has revealed their herbicidal, fungicidal, and insecticidal activities, providing a foundation for the development of new, effective pest control agents. The identification of compounds with broad-spectrum fungicidal activity against plant pathogens like Colletotrichum species further underscores the potential of quinoline derivatives in agricultural applications (Liu et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-12-13-24-23(18-21)26(25(19-27-24)33(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUGUCNNBSFPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

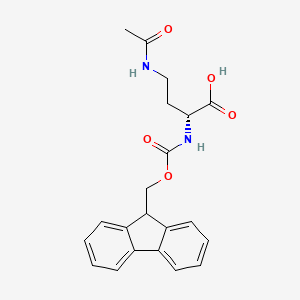
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
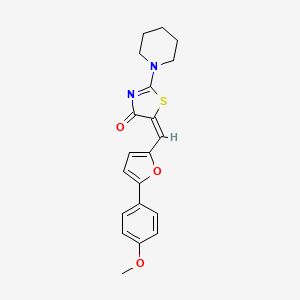
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
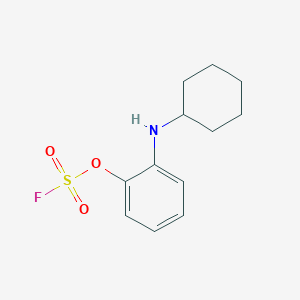
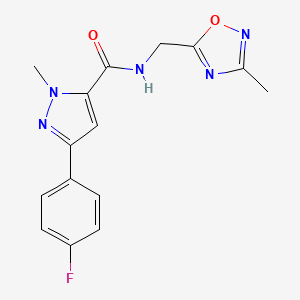
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)


